

# PXS-5153A: A Technical Whitepaper on its Discovery and Chemical Profile

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PXS-5153A** is a novel, orally active, and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes. Developed by Pharmaxis, this small molecule therapeutic agent has demonstrated significant anti-fibrotic potential in a range of preclinical models. By targeting the final enzymatic step in pathologic collagen cross-linking, **PXS-5153A** represents a promising approach for the treatment of various fibrotic diseases, including those of the liver and heart. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key preclinical findings for **PXS-5153A**.

## Introduction to PXS-5153A and its Therapeutic Rationale

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the stiffening and dysfunction of affected tissues.[1] A critical step in the maturation and stabilization of the fibrotic ECM is the covalent cross-linking of collagen and elastin fibers, a process initiated by the lysyl oxidase (LOX) family of enzymes. [1] Among the five members of this family, LOXL2 and LOXL3 have emerged as key mediators of pathological fibrosis.[2]



**PXS-5153A** was developed as a mechanism-based inhibitor designed to irreversibly block the enzymatic activity of LOXL2 and LOXL3.[2][3] By preventing the formation of aberrant collagen cross-links, **PXS-5153A** aims to halt or even reverse the progression of fibrosis, thereby restoring organ function.[3]

## Discovery and Chemical Structure Discovery of PXS-5153A

The discovery of **PXS-5153A** stemmed from a dedicated drug discovery program at Pharmaxis focused on developing inhibitors of amine oxidases.[4] The program aimed to identify potent and selective small molecules that could effectively target the enzymatic activity of LOXL2 and LOXL3. This involved a focused structure-activity relationship (SAR) study based on a fluoroallylamine scaffold.[5] Key to the development was the optimization of the molecule to have negligible substrate activity for related amine oxidases, thereby enhancing its metabolic stability.[5] This lead optimization process culminated in the identification of **PXS-5153A** as a candidate with a desirable preclinical profile.[5]

#### **Chemical Structure**

The chemical structure of **PXS-5153A** is provided below:

IUPAC Name: (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide[6]

Chemical Formula: C<sub>20</sub>H<sub>23</sub>FN<sub>4</sub>O<sub>2</sub>S[6]

Molecular Weight: 418.5 g/mol [6]

CAS Number: 2125956-81-0 (free base)[7]

### **Mechanism of Action**

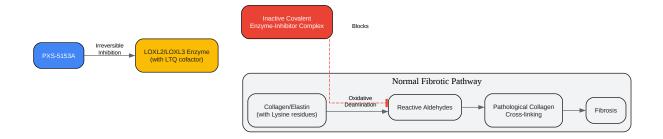
**PXS-5153A** is a fast-acting, irreversible inhibitor of LOXL2 and LOXL3.[3][7] Its mechanism of action involves the formation of a covalent bond with the lysine tyrosylquinone (LTQ) cofactor located in the active site of these enzymes.[2] This interaction is facilitated by the elimination of a fluoride leaving group from the fluoroallylamine moiety of **PXS-5153A**.[2] The resulting



enzyme-inhibitor complex is inactive, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin.[2]

The inhibition is highly selective for LOXL2 and LOXL3. **PXS-5153A** demonstrates over 40-fold selectivity for LOXL2 over LOX and LOXL1, and over 700-fold selectivity against other related amine oxidases.[7]

Below is a diagram illustrating the proposed mechanism of action.



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Mechanism of PXS-5153A Inhibition

### **Quantitative Preclinical Data**

**PXS-5153A** has undergone extensive preclinical evaluation, demonstrating its potency and efficacy. The following tables summarize key quantitative data from these studies.

### Table 1: In Vitro Inhibitory Activity of PXS-5153A



Target Enzyme	Species	IC50 (nM)
LOXL2	Human, Mouse, Rat, Dog	< 40
LOXL3	Human	63
LOX	Human	> 1600
LOXL1	Human	> 1600
Data sourced from  MedChemExpress and Schilter et al., 2019.[3][7]		

Table 2: In Vitro Collagen Cross-Link Inhibition by PXS-5153A

Cross-Link Type	Condition	Fold Change vs. Control
Dihydroxylysinonorleucine (DHLNL)	rhLOXL2	Prevented Formation
Pyridinoline (PYD)	rhLOXL2	Prevented Formation
Hydroxylysinonorleucine (HLNL)	rhLOXL2	Prevented Formation
Deoxypyridinoline (DPD)	rhLOXL2	Prevented Formation
Data from in vitro collagen cross-linking assay with recombinant human LOXL2. Sourced from Schilter et al., 2019.[8]		

## **Table 3: Pharmacokinetic Properties of PXS-5153A**



Species	Dosing Route	Bioavailability (%)	Half-life (hours)
Rat	Oral	10	1.5 (i.v.)
Mouse	Oral	40	1.1 (i.v.)

Sourced from Schilter et al., 2019.[3]

Table 4: Efficacy of PXS-5153A in a Rat Model of CCl<sub>4</sub>-

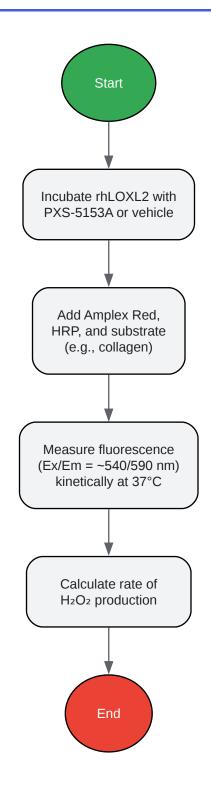
**Induced Liver Fibrosis** 

Parameter	Treatment Group	Result
Collagen Accumulation (Picrosirius Red)	PXS-5153A (3 mg/kg, q.d.)	Up to 51% reduction
Collagen Accumulation (Picrosirius Red)	PXS-5153A (10 mg/kg, q.d.)	Up to 51% reduction
Hydroxyproline (HYP) Content	PXS-5153A	Significant reduction
Alanine Aminotransferase (ALT)	PXS-5153A	Significant reduction
Aspartate Aminotransferase (AST)	PXS-5153A	Significant reduction
q.d. = once daily. Sourced from Schilter et al., 2019 and MedChemExpress.[3][7]		

# Key Experimental Protocols LOXL2 Enzymatic Activity Assay

The enzymatic activity of LOXL2 is determined by measuring the production of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a byproduct of the oxidative deamination reaction. A common method is the Amplex Red assay.





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LOXL2 Activity Assay Workflow

Protocol:



- Recombinant human LOXL2 (rhLOXL2) is pre-incubated with various concentrations of PXS-5153A or vehicle control in a suitable buffer (e.g., sodium borate buffer, pH 8.2) for 30 minutes.[8]
- A reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), and a LOXL2 substrate (e.g., purified collagen at 375 μg/mL) is prepared.[8]
- The enzyme/inhibitor solution is added to the reaction mixture to initiate the reaction.
- The fluorescence is measured kinetically in a microplate reader at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm at 37°C.
- The rate of H<sub>2</sub>O<sub>2</sub> production, which is proportional to the rate of fluorescence increase, is calculated to determine the LOXL2 activity.

### **In Vitro Collagen Cross-Linking Assay**

This assay quantifies the formation of collagen cross-links mediated by LOXL2 and the inhibitory effect of **PXS-5153A**.

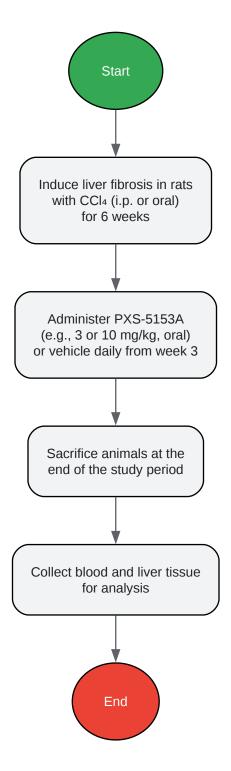
#### Protocol:

- Purified collagen is incubated with rhLOXL2 in a suitable buffer at 37°C for an extended period (e.g., 7 days).[8]
- For inhibitor studies, rhLOXL2 is pre-incubated with PXS-5153A (e.g., 200 nM) for 30 minutes before being added to the collagen solution.[8]
- The rhLOXL2 is added daily to the collagen solution for 5 days to ensure continuous enzymatic activity.[8]
- After the incubation period, the collagen is hydrolyzed.
- The resulting amino acids, including the cross-linking amino acids, are analyzed and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]



## Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Liver Fibrosis in Rats

This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of therapeutic agents.



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#### CCl<sub>4</sub>-Induced Liver Fibrosis Model Workflow

#### Protocol:

- Sprague Dawley rats are administered CCl<sub>4</sub> (e.g., 0.25 μL/g in olive oil) via oral gavage or intraperitoneal injection, typically three times a week for 6 weeks, to induce liver fibrosis.[7]
- From week 3 of CCl<sub>4</sub> administration, rats are treated daily with **PXS-5153A** (e.g., 3 mg/kg or 10 mg/kg) or vehicle via oral gavage.[7]
- At the end of the 6-week period, animals are sacrificed.
- Blood samples are collected to measure liver function markers such as ALT and AST.[7]
- Liver tissue is harvested for histological analysis (e.g., Picrosirius red staining for collagen), hydroxyproline content measurement, and gene expression analysis of fibrotic markers.[3]

### Conclusion

**PXS-5153A** is a potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to effectively inhibit collagen cross-linking and ameliorate fibrosis in various models. Its oral bioavailability and favorable pharmacokinetic profile in animal models support its potential for clinical development as a novel anti-fibrotic therapy. Further investigation in clinical trials is warranted to establish its safety and efficacy in patients with fibrotic diseases.

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